Hypecorinine

Description

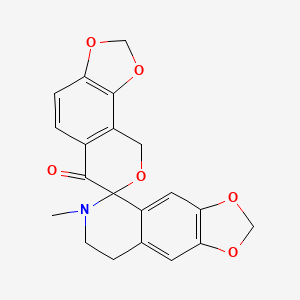

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-9H-[1,3]dioxolo[4,5-h]isochromene]-6'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-21-5-4-11-6-16-17(25-9-24-16)7-14(11)20(21)19(22)12-2-3-15-18(26-10-23-15)13(12)8-27-20/h2-3,6-7H,4-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLLMUXSZJESOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C14C(=O)C5=C(CO4)C6=C(C=C5)OCO6)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Natural Occurrence of Hypecorinine

Botanical Sources within Papaveraceae

Hypecorinine has been consistently isolated from several species belonging to the genus Hypecoum, which is part of the Papaveraceae family. mdpi.com This genus comprises about 19 species found across Europe, Northern Africa, and Asia. mdpi.com Research has confirmed the presence of this compound in the aerial parts and whole plants of specific Hypecoum species. researchgate.netresearchgate.net

The primary botanical sources of this compound identified in scientific literature include:

Hypecoum erectum : This species, widely distributed in China, has been a significant source for the isolation of this compound along with numerous other alkaloids. researchgate.netsemanticscholar.org It is used in traditional folk medicine to treat inflammation, fever, and pain. researchgate.net

Hypecoum aegyptiacum : Native to Egypt, this plant has also been identified as a natural source of this compound. researchgate.netresearchgate.net Its discovery in this species further suggests that secoberbine alkaloids could be a characteristic chemotaxonomic feature of the Hypecoum genus. researchgate.net

Hypecoum leptocarpum : Investigations into the chemical constituents of this species have also led to the isolation of this compound. researchgate.net

Table 1: Botanical Sources of this compound in the Papaveraceae Family

| Species Name | Plant Part Used | Geographic Location of Study |

|---|---|---|

| Hypecoum erectum L. | Aerial Part / Whole Herb | China |

| Hypecoum aegyptiacum (Forssk) Asch. Schweinf | Not specified | Egypt |

Phytochemical Isolation Methodologies from Plant Extracts

The isolation of this compound from its natural botanical sources involves a series of standard phytochemical procedures designed to extract and purify alkaloids from complex plant matrices. plantarchives.orgnih.gov These methods typically begin with solvent extraction followed by chromatographic separation techniques. nih.gov

A general workflow for isolating this compound can be described as follows:

Extraction : The dried and powdered plant material (e.g., aerial parts of Hypecoum erectum) is first extracted with a suitable solvent. semanticscholar.org A common method involves refluxing the plant material with 95% ethanol (B145695). semanticscholar.org The resulting crude extract is then concentrated under vacuum. semanticscholar.org

Solvent Partitioning : The concentrated crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). semanticscholar.org This step helps to separate compounds based on their solubility and polarity, with alkaloids often concentrating in the ethyl acetate and n-butanol fractions.

Chromatographic Separation : The alkaloid-rich fractions are subjected to various chromatographic techniques for the purification of individual compounds. nih.gov

Column Chromatography (CC) : This is a fundamental technique used for the large-scale separation of compounds. researchgate.netnih.gov For this compound isolation, silica (B1680970) gel is commonly used as the stationary phase. researchgate.net The separation is achieved by eluting the column with a gradient of solvents, such as a chloroform-methanol mixture. researchgate.net Fractions are collected automatically and monitored for their composition. researchgate.net

Thin-Layer Chromatography (TLC) : TLC is used to monitor the separation process during column chromatography and to check the purity of the isolated fractions. researchgate.netnih.gov The compound spots are visualized under UV light. researchgate.net

A study on Hypecoum aegyptiacum specifically detailed the use of a silica gel column (70-230 mesh) and a chloroform-methanol gradient elution to successfully isolate this compound. researchgate.net The purity of the final compound was confirmed by High-Performance Liquid Chromatography (HPLC). researchgate.net The structural elucidation of the isolated this compound is then typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netacs.org

Table 2: Summary of this compound Isolation Methodologies

| Step | Technique | Description |

|---|---|---|

| 1. Extraction | Solvent Extraction (Reflux) | Dried, powdered aerial parts of Hypecoum species are boiled with a solvent like 95% ethanol to extract phytochemicals. semanticscholar.org |

| 2. Fractionation | Liquid-Liquid Partitioning | The crude extract is partitioned between water and immiscible organic solvents (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds by polarity. semanticscholar.org |

| 3. Separation & Purification | Column Chromatography (CC) | The alkaloid-rich fraction is passed through a silica gel column and eluted with a solvent gradient (e.g., chloroform-methanol) to separate individual compounds. researchgate.net |

| 4. Purity Analysis | Thin-Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC) | Used to monitor the separation process and confirm the purity of the isolated this compound. researchgate.net |

| 5. Structure Elucidation | Spectroscopic Methods | Techniques like NMR (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (ESI-MS) are used to confirm the chemical structure of the isolated compound. researchgate.netacs.org |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Allocryptopine |

| Cryptopine |

| This compound |

| N-Methylcanadine |

| N-Methylcorydaldine |

| Oxohydrastinine |

Chemical Synthesis of Hypecorinine and Analogous Structures

Total Synthesis Strategies

The total synthesis of Hypecorinine has been successfully achieved through various routes, with some of the most notable strategies employing key intermediates like dehydrobicuculline and 3,4-dihydropapaverine (B1221456). These approaches highlight different methodologies for constructing the complex isoquinoline (B145761) alkaloid framework.

Dehydrobicuculline as a Key Synthetic Intermediate

A significant breakthrough in the synthesis of this compound was the use of dehydrobicuculline as a common intermediate. researchgate.netcdnsciencepub.com This method provides a divergent pathway to not only this compound but also to the related alkaloid, bicucullinine. researchgate.netcdnsciencepub.com The synthesis of dehydrobicuculline itself has been previously reported and serves as a versatile precursor for various spirobenzylisoquinoline and phthalideisoquinoline alkaloids. researchgate.netcdnsciencepub.com

The conversion of dehydrobicuculline to this compound involves a key reduction step followed by further chemical transformations. researchgate.netcdnsciencepub.com This strategy demonstrates the utility of a common intermediate approach in the efficient synthesis of structurally related natural products.

Lithium Aluminum Hydride Reduction Pathways

A crucial step in the synthesis of this compound from dehydrobicuculline is the reduction of the lactone functionality. researchgate.netcdnsciencepub.com Lithium aluminum hydride (LiAlH4) has been effectively employed for this purpose. researchgate.netcdnsciencepub.com LiAlH4 is a powerful reducing agent capable of reducing a wide range of functional groups, including esters and lactones to alcohols. adichemistry.combyjus.com

In the synthesis of this compound, the treatment of dehydrobicuculline with lithium aluminum hydride in an appropriate solvent such as dry tetrahydrofuran (B95107) (THF) leads to the opening of the lactone ring and the formation of a diol intermediate. researchgate.netcdnsciencepub.com This intermediate is then subjected to further reactions to yield the target molecule, this compound. researchgate.netcdnsciencepub.com The reaction is typically carried out under anhydrous conditions to prevent the decomposition of the highly reactive LiAlH4. ic.ac.ukorgsyn.org

The general mechanism of LiAlH4 reduction involves the nucleophilic attack of a hydride ion (H-) on the electrophilic carbonyl carbon of the lactone. organic-chemistry.org This is followed by a workup step, often with a saturated solution of sodium sulfate, to decompose the excess reagent and any aluminum complexes formed during the reaction. researchgate.netcdnsciencepub.com

Approaches from 3,4-Dihydropapaverine

Another synthetic approach towards isoquinoline alkaloids involves the use of 3,4-dihydropapaverine as a key intermediate. sci-hub.sechemicalbook.com While a direct synthesis of this compound from 3,4-dihydropapaverine is not explicitly detailed in the reviewed literature, the structural similarities suggest its potential as a precursor. 3,4-Dihydropapaverine itself can be synthesized through various methods, including the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride. chemicalbook.com

Further functionalization and rearrangement of the 3,4-dihydropapaverine core could potentially lead to the spirocyclic system of this compound. The synthesis of 3,4-dihydropapaverine and its conversion to other alkaloids like papaverine (B1678415) has been well-established. sci-hub.segoogle.com

Stereoselective Synthesis Methodologies

While the total synthesis of this compound has been achieved, the reviewed scientific literature does not provide specific details on stereoselective synthesis methodologies directly applied to this compound. This compound possesses a chiral center at the spiro carbon, making its enantioselective synthesis a significant challenge.

General strategies for the stereoselective synthesis of related isoquinoline alkaloids often involve the use of chiral auxiliaries, asymmetric catalysis, or the employment of starting materials from the chiral pool. For spirobenzylisoquinoline alkaloids, controlling the stereochemistry at the spirocyclic junction is a key aspect. Asymmetric synthesis of related alkaloids has been reported, but a dedicated stereoselective synthesis of this compound remains an area for further research.

Biosynthesis of Hypecorinine Within Plant Systems

Identification of Biosynthetic Precursors

The molecular backbone of Hypecorinine is assembled from derivatives of the amino acid tyrosine, a common starting point for a vast array of plant alkaloids.

Tyrosine and Dopamine Derivatives

The biosynthesis of this compound commences with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into two crucial building blocks: dopamine and 4-hydroxyphenylacetaldehyde. Dopamine is formed via the hydroxylation of tyrosine to L-DOPA, followed by decarboxylation. mdpi.com These two molecules, both originating from tyrosine, provide the essential carbon and nitrogen framework for the isoquinoline (B145761) skeleton.

Involvement of Isoquinoline Alkaloid Pathways

The condensation of dopamine and 4-hydroxyphenylacetaldehyde marks the entry into the well-established isoquinoline alkaloid pathway. This initial reaction, catalyzed by norcoclaurine synthase (NCS), yields (S)-norcoclaurine, the central precursor to a wide diversity of isoquinoline alkaloids. mdpi.com Subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine into the pivotal intermediate, (S)-reticuline. mdpi.com

Enzymatic Transformations and Key Regulatory Enzymes (e.g., TYDC, NCS)

The conversion of primary metabolites into the complex structure of this compound is governed by a series of highly specific enzymes. Key enzymes at the forefront of this pathway include tyrosine decarboxylase (TYDC) and norcoclaurine synthase (NCS).

TYDC is instrumental in the conversion of tyrosine and L-DOPA into their corresponding amines, tyramine and dopamine, respectively, which are fundamental precursors. NCS then facilitates the stereospecific condensation of dopamine and 4-hydroxyphenylacetaldehyde to form the foundational isoquinoline structure. mdpi.com Following the formation of (S)-reticuline, a cascade of other enzymes, such as O-methyltransferases (OMTs) and cytochrome P450 monooxygenases, further embellish the molecular scaffold.

Proposed Biosynthetic Routes for Secoberbine Alkaloids

This compound is classified as a secoberbine alkaloid, a structural class characterized by a cleaved protoberberine skeleton. The biosynthesis is proposed to proceed from (S)-reticuline to a protoberberine intermediate, which then undergoes oxidative cleavage.

The journey from (S)-reticuline involves its conversion to (S)-scoulerine, a tetracyclic protoberberine alkaloid, a reaction catalyzed by the berberine bridge enzyme (BBE). mdpi.com It is hypothesized that a subsequent N-methylation of the protoberberine intermediate, followed by an enzymatic ring-opening reaction, leads to the formation of the secoberbine core structure. This cleavage of the C-N bond within the protoberberine ring system is a critical step in the biosynthesis of this compound and related secoberbine alkaloids. Further modifications, such as oxidations and methylations, are then thought to occur to yield the final this compound molecule. A plausible biosynthetic pathway for isoquinoline alkaloids in Hypecoum erectum suggests the involvement of enzymes like tetrahydroprotoberberine N-methyltransferase (TNMT) and cytochrome P450 enzymes in the later stages of biosynthesis.

Isotopic Labeling and Metabolic Tracing Studies

While a definitive biosynthetic pathway for this compound has been proposed based on the known chemistry of isoquinoline alkaloids, concrete experimental validation through isotopic labeling and metabolic tracing studies remains a frontier in phytochemical research. Such studies are crucial for unequivocally confirming the sequence of intermediates and the specific enzymatic transformations.

Comprehensive Structural Elucidation of Hypecorinine

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules like Hypecorinine. intertek.com By observing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed picture of the molecular structure. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in assembling the structural puzzle of this compound. academicjournals.orgresearchgate.net

One-dimensional NMR experiments provide fundamental information about the types and numbers of protons and carbons in a molecule.

The ¹H-NMR (Proton NMR) spectrum of this compound reveals the chemical environment of each hydrogen atom. academicjournals.org Key signals include those for aromatic protons, methylene (B1212753) groups, and a characteristic N-methyl group. academicjournals.orgresearchgate.net

The ¹³C-NMR (Carbon-13 NMR) spectrum complements the proton data by identifying all unique carbon atoms in the molecule, including quaternary carbons that lack attached protons. academicjournals.orgresearchgate.net The spectrum shows resonances for aromatic carbons, methylene carbons, and the carbonyl carbon. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups, further clarifying the carbon skeleton. academicjournals.orgresearchgate.net

| Position | ¹H-NMR (δ ppm, J in Hz) | ¹³C-NMR (δ ppm) |

|---|---|---|

| 1 | 6.95 (1H, s) | 107.8 |

| 2 | - | 146.9 |

| 3 | - | 151.8 |

| 4 | 6.80 (1H, s) | 108.2 |

| 4a | - | 125.6 |

| 5 | 2.42 (2H, m) | 23.3 |

| 6 | 2.81 (2H, m) | 44.8 |

| 8 | 3.51 (2H, m) | 56.6 |

| 8a | - | 124.3 |

| 9 | - | 145.1 |

| 10 | - | 141.7 |

| 11 | 6.68 (1H, d, J=8) | 108.0 |

| 12 | 6.72 (1H, d, J=8) | 123.2 |

| 12a | - | 129.4 |

| 13 | 3.83 (2H, m) | 191.4 |

| 14 | - | 90.7 |

| 14a | - | 122.3 |

| N-CH₃ | 1.82 (3H, s) | 36.7 |

| O-CH₂-O | 5.96 (2H, s) | 100.8 |

| O-CH₂-O | 5.99 (2H, s) | 102.9 |

Data sourced from Academic Journals. academicjournals.org

Two-dimensional NMR experiments provide crucial connectivity information, revealing how atoms are linked within the molecule. pbsiddhartha.ac.inspindynamics.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to piece together fragments of the molecule. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively assigning a proton signal to its corresponding carbon. spindynamics.orgfrontiersin.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the molecular fragments established by COSY and for placing quaternary carbons and heteroatoms within the structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close to each other in space, even if they are not directly bonded. This information is critical for determining the stereochemistry and three-dimensional shape of the molecule. spindynamics.org

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight and elemental formula of a compound. intertek.combioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, often to four or more decimal places. bioanalysis-zone.comuni-rostock.de This high accuracy allows for the unambiguous determination of the molecular formula of this compound. uni-rostock.de For this compound, the molecular formula has been established as C₂₀H₁₇NO₆. nih.govnaturalproducts.net Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing alkaloids, which allows the molecule to be ionized without significant fragmentation. academicjournals.orgnih.gov In the case of this compound, ESI-MS typically shows a protonated molecule [M+H]⁺. academicjournals.org

| Technique | Observed Ion (m/z) | Molecular Formula | Calculated Mass |

|---|---|---|---|

| ESI-MS | 367.88 [M+H]⁺ | C₂₀H₁₇NO₆ | 367.11 |

| HRMS | - |

Data sourced from Academic Journals and PubMed Central. academicjournals.orgnih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of a molecule. nationalmaglab.orgwikipedia.org In an MS/MS experiment, the ion of interest (in this case, the protonated this compound molecule) is selected and then broken apart into smaller fragment ions. nationalmaglab.org The pattern of fragmentation provides valuable information about the connectivity of the atoms and the different functional groups present in the molecule, serving to confirm the structure determined by NMR. acs.orgrfi.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for identifying the key functional groups and chromophores within a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its covalent bonds. scribd.com Different bond types vibrate at characteristic frequencies, allowing for the identification of functional groups. sci-hub.se The IR spectrum of a phthalideisoquinoline alkaloid like this compound is expected to display several key absorption bands. The most prominent feature is the strong absorption from the γ-lactone carbonyl group (C=O), which typically appears in the 1760–1780 cm⁻¹ region for this class of compounds. cdnsciencepub.comcdnsciencepub.com Other significant absorptions include those for aromatic C=C stretching, C-O ether linkages associated with the methylenedioxy groups, and various C-H stretching and bending vibrations. mdpi.comacs.org

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~1760 | C=O Stretch | γ-Lactone |

| ~1600-1450 | C=C Stretch | Aromatic Rings |

| ~3030 | C-H Stretch | Aromatic C-H |

| <3000 | C-H Stretch | Aliphatic C-H (e.g., N-CH₃, CH₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. spark904.nlresearchgate.net Phthalideisoquinoline alkaloids possess two main chromophores: the substituted isoquinoline (B145761) moiety and the phthalide (B148349) group. nepjol.info The interaction and conjugation between these systems result in a characteristic UV spectrum with multiple absorption maxima (λmax). For related seco-phthalide isoquinoline alkaloids, UV absorptions have been reported with λmax values around 216, 293, and 315 nm. nih.gov These absorptions correspond to π → π* transitions within the aromatic rings and the conjugated system. mcmaster.ca The exact position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings. nih.gov

Table 2: Typical Ultraviolet-Visible (UV-Vis) Absorption Maxima for Phthalideisoquinoline Alkaloids

| Wavelength Range (λmax, nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~215 | π → π* | Aromatic System |

| ~290 | π → π* | Substituted Benzene/Isoquinoline |

Chiroptical Spectroscopy for Absolute Configuration Determination

This compound possesses multiple stereocenters, making the determination of its absolute configuration essential. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is the definitive method for this purpose in solution. nih.govnih.gov

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are the most powerful chiroptical techniques. spark904.nlscispace.com The absolute configuration of complex natural products is now routinely determined by comparing the experimental ECD or VCD spectrum with spectra predicted by quantum chemical calculations. nih.govresearchgate.netthieme-connect.com

The process for this compound involves the following steps:

Conformational Analysis : A thorough conformational search is performed for all possible stereoisomers of the proposed structure using molecular mechanics (e.g., MMFF94). thieme-connect.com This identifies all low-energy conformers that are likely to exist in solution.

Quantum Chemical Calculations : The geometry of each stable conformer is then optimized at a higher level of theory, typically using Density Functional Theory (DFT). scielo.br

Spectrum Prediction : Using the optimized geometries, the ECD or VCD spectra for each conformer are calculated using Time-Dependent DFT (TDDFT) for ECD or standard DFT for VCD. scispace.comnih.gov

Boltzmann Averaging : The predicted spectra of the individual conformers are averaged based on their calculated Boltzmann population distribution to generate the final theoretical spectrum for each possible stereoisomer. nih.gov

Comparison : The experimental ECD or VCD spectrum of the natural this compound sample is recorded and compared to the predicted spectra for each possible stereoisomer. The absolute configuration is assigned to the stereoisomer whose calculated spectrum shows the best match with the experimental one. nepjol.inforsc.org This method has been successfully applied to determine the absolute configuration of numerous complex alkaloids, including phthalideisoquinoline derivatives. nepjol.inforsc.org

Computational Chemistry in Structure Prediction and Validation

Computational chemistry, particularly DFT, is an indispensable tool for the modern structural elucidation of natural products, serving to validate proposed structures and resolve ambiguities from spectroscopic data alone. mdpi.comacs.org For a molecule like this compound, computational methods provide the final layer of confirmation for the proposed connectivity and stereochemistry.

The validation process leverages the ability of DFT to accurately predict spectroscopic parameters that are highly sensitive to the three-dimensional structure of a molecule. A common workflow involves comparing DFT-calculated NMR chemical shifts and chiroptical spectra against experimental values. acs.org

Table 3: Workflow for Computational Structure Validation of this compound

| Step | Method/Technique | Purpose |

|---|---|---|

| 1. Candidate Generation | 2D NMR Analysis / CASE Programs | Propose all plausible constitutional isomers and diastereomers. |

| 2. Conformational Search | Molecular Mechanics (e.g., MMFF) | Identify low-energy conformers for each candidate structure. |

| 3. Geometry Optimization | Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)) | Calculate the optimized 3D structure and relative energies of each conformer. |

| 4. Spectroscopic Prediction | DFT/GIAO Method and TDDFT | Calculate ¹H and ¹³C NMR chemical shifts and ECD/VCD spectra for each candidate. |

| 5. Data Comparison | Statistical Analysis (e.g., DP4/DP5 Probability) | Compare calculated spectroscopic data with experimental data to identify the correct structure with statistical confidence. |

This synergistic approach, combining experimental spectroscopy with high-level computational analysis, allows for the unambiguous assignment of this compound's complex structure, minimizing the risk of misassignment that can occur when relying on empirical interpretation alone. acs.org

Molecular and Cellular Research on Hypecorinine Bioactivity

Mechanisms of Molecular Interaction and Pharmacological Targets

Understanding how Hypecorinine interacts with biological targets is crucial for elucidating its therapeutic potential.

This compound has been identified as a compound showing promising activity in screenings targeting the allosteric pocket of K-Ras(G12D) tandfonline.com. K-Ras(G12D) is a significant oncogenic mutation frequently found in various cancers, including pancreatic, colorectal, and lung cancers tandfonline.com. Computational analyses, including molecular docking and molecular dynamics simulations, have indicated that this compound possesses a diverse range of binding forces and interactions within this specific allosteric pocket tandfonline.com. These findings suggest that this compound could potentially modulate the activity of the K-Ras(G12D) protein by binding to a site distinct from its active GTP-binding site, thereby influencing downstream signaling pathways that drive cancer progression tandfonline.comnih.gov.

While this compound has demonstrated activity in targeting specific molecular sites like the K-Ras(G12D) allosteric pocket, direct evidence detailing its specific modulation of intracellular signaling pathways such as MAPK, PI3K/Akt, or NF-κB is not extensively detailed within the provided research findings. Studies focusing on this compound primarily highlight its antimicrobial properties and its potential interaction with the K-Ras(G12D) target tandfonline.commdpi.com. Broader research on related compounds or general plant extracts from the Hypecoum genus sometimes mentions anti-inflammatory properties, which can involve these signaling cascades, but specific mechanistic links for this compound to these pathways require further dedicated investigation.

In Vitro Preclinical Investigations of Biological Effects

Preclinical investigations have explored the biological effects of this compound, with a particular focus on its antimicrobial capabilities.

This compound has been evaluated for its potential to combat microbial infections.

In vitro studies have demonstrated that this compound possesses antibacterial activity. Specifically, this compound has shown activity against Gram-negative bacteria such as Escherichia coli (E. coli) and Pseudomonas aeruginosa (P. aeruginosa), with a reported minimum inhibitory concentration (MIC) of 125 µg/mL mdpi.com. While the research indicates that this compound was tested alongside other alkaloids against a panel that included both Gram-positive and Gram-negative bacteria, the specific efficacy data for this compound against Gram-positive bacterial strains is not explicitly detailed in the available summaries mdpi.comacademicjournals.org.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Escherichia coli | 125 µg/mL | mdpi.com |

| Pseudomonas aeruginosa | 125 µg/mL | mdpi.com |

The current findings indicate that this compound exhibits antibacterial activity against specific Gram-negative pathogens mdpi.com. While this demonstrates a degree of antimicrobial potential, the extent of its broad-spectrum activity, encompassing a wide range of both Gram-positive and Gram-negative bacteria, as well as other microbial types, requires more comprehensive investigation. The available data confirms activity against certain Gram-negative species, but a definitive classification as broad-spectrum based on current specific findings for this compound is limited.

Advanced Analytical Methodologies for Hypecorinine Research

High-Performance Chromatographic Separation Techniques (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are foundational techniques for the separation and purification of complex mixtures like plant extracts containing Hypecorinine explorationpub.comknauer.net. These methods leverage the differential partitioning of analytes between a stationary phase within a column and a mobile phase that flows through it knauer.netshodexhplc.com.

HPLC systems typically employ stationary phases such as C18 (octadecyl silica) columns, which are effective for separating moderately polar compounds like alkaloids researchgate.netnih.govmdpi.com. The mobile phase often consists of a mixture of organic solvents (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, with gradient elution being common to optimize separation of compounds with a range of polarities researchgate.netknauer.netnih.gov. For this compound, specific chromatographic conditions reported include the use of an Ultrasphere ODS column (5 µm, 0.46 x 25 cm) with a mobile phase of acetonitrile-water (80:20) at a flow rate of 1 mL/min, often coupled with UV detection at 280 nm researchgate.net.

UHPLC offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and reduced solvent consumption, by utilizing smaller particle size stationary phases and higher operating pressures frontiersin.orgmdpi.comnih.gov. Method development in HPLC and UHPLC involves meticulous optimization of parameters such as mobile phase composition, gradient profile, column chemistry, flow rate, and temperature to achieve optimal resolution (Rs), peak symmetry, and retention factors (k) inacom.nlsepscience.comsigmaaldrich.com. The goal is to ensure that this compound is well-separated from other co-extracted compounds, facilitating accurate identification and quantification inacom.nlsigmaaldrich.com.

Table 1: Representative HPLC Conditions for this compound Separation

| Parameter | Specification | Source |

| Column | Ultrasphere ODS (5 µm, 0.46 x 25 cm) | researchgate.net |

| Mobile Phase | Acetonitrile-water (80:20) | researchgate.net |

| Flow Rate | 1 mL/min | researchgate.net |

| Detection | UV at 280 nm | researchgate.net |

| Sample Matrix | Plant extract | researchgate.net |

Hyphenated Techniques for Identification and Quantification (e.g., LC-MS, GC-MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the definitive identification and sensitive quantification of this compound bruker.comperkinelmer.comnih.govbu.edu. These methods combine the separation power of chromatography with the molecular information provided by mass spectrometry, offering unparalleled specificity and sensitivity.

LC-MS/MS systems, often employing triple quadrupole mass analyzers, are particularly powerful for analyzing complex matrices such as plant extracts frontiersin.orgperkinelmer.com. In LC-MS, separated compounds eluting from the HPLC or UHPLC system are introduced into a mass spectrometer, where they are ionized and their mass-to-charge ratios (m/z) are measured bruker.combu.edu. For this compound, ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) ionization are commonly used researchgate.netacademicjournals.org. The resulting mass spectra provide molecular weight information, while tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, generating characteristic fragment ions that serve as a molecular fingerprint for identification researchgate.netacademicjournals.orgmdpi.combu.edu.

The identification of this compound using LC-MS/MS typically involves comparing the obtained mass spectra and fragmentation patterns with those of authentic standards or data available in spectral libraries and literature academicjournals.orgmdpi.com. Quantification is achieved by constructing calibration curves using known concentrations of this compound and measuring the peak area or intensity. This allows for the determination of this compound content with high accuracy, even at trace levels, by establishing limits of detection (LOD) and quantification (LOQ) frontiersin.orgmdpi.comnih.govmdpi.com.

GC-MS can also be employed for the screening of alkaloids, including this compound, although it is typically more suited for volatile or semi-volatile compounds that can be readily vaporized without decomposition nih.govresearchgate.net.

Table 2: Representative MS/MS Parameters for Alkaloid Analysis

| Technique | Ionization Mode | Analyte Class | Key m/z Transitions (Example) | Reference |

| LC-MS/MS | ESI+ | Alkaloids | m/z 753 → m/z 330 (ICG) | frontiersin.org |

| LC-MS/MS | ESI+ | Alkaloids | m/z 897.50 > 753.4 (IVER) | nih.gov |

| LC-MS | ESI+ | Alkaloids | m/z 531 [M+H]+ | mdpi.com |

Spectroscopic Quantification Methods for this compound Content

Spectroscopic techniques, particularly Ultraviolet-Visible (UV/Vis) spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy, play a crucial role in the characterization and quantification of this compound.

UV/Vis Spectrophotometry is a quantitative analytical method that relies on the absorption of ultraviolet and visible light by molecules pro-analytics.netupi.eduresearchgate.net. The principle is based on the Lambert-Beer Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the sample pro-analytics.netrepligen.com. For this compound, UV/Vis spectroscopy can be used to determine its concentration in purified samples or extracts by measuring the absorbance at specific wavelengths where it exhibits maximum absorption (λmax) pro-analytics.netupi.edu. The UV spectrum of this compound in methanol (B129727) has been reported to show characteristic absorption maxima at approximately 239 nm, 291 nm, and 322 nm researchgate.net. By establishing a calibration curve using known concentrations of this compound, its content in a sample can be reliably quantified pro-analytics.netmdpi.com.

NMR Spectroscopy (¹H-NMR, ¹³C-NMR, and various 2D NMR techniques like COSY, HMQC, HMBC) is primarily used for the elucidation and confirmation of molecular structures, providing detailed information about the arrangement of atoms and functional groups within a molecule mdpi.comacademicjournals.orgmdpi.comrsc.org. While not directly a quantification method for bulk content in the same way as UV/Vis, NMR is essential for confirming the identity of isolated this compound and assessing its purity. The detailed spectral data, including chemical shifts and coupling constants, provide definitive evidence of the compound's structure researchgate.netrsc.orgresearchgate.net. For instance, ¹H-NMR spectra of this compound have shown aromatic protons resonating at approximately 7.79 and 6.88 ppm, while ¹³C-NMR data revealed characteristic signals for a carbonyl carbon at 192.2 ppm and methylenedioxy groups at 100.9 and 102.5 ppm researchgate.net.

Infrared (IR) spectroscopy is also employed to identify functional groups present in this compound, further aiding in structural confirmation researchgate.netmdpi.com.

Table 3: Spectroscopic Data for this compound

| Technique | Parameter | Value(s) | Source |

| UV/Vis | λmax (in methanol) | 239 nm, 291 nm, 322 nm | researchgate.net |

| ¹H-NMR | Aromatic protons | δ 7.79 ppm, δ 6.88 ppm | researchgate.net |

| ¹³C-NMR | Carbonyl carbon | δ 192.2 ppm | researchgate.net |

| ¹³C-NMR | Methylenedioxy groups | δ 100.9 ppm, δ 102.5 ppm | researchgate.net |

| ¹³C-NMR | Aromatic carbons | δ 107.9 ppm, δ 124.1 ppm | researchgate.net |

| ¹³C-NMR | C-8 | δ 91.4 ppm | researchgate.net |

| IR | Characteristic functional group absorptions (general mention) | Carbonyl group, methylenedioxy groups | researchgate.net |

Compound List:

this compound

Hypecorine

Bicucullinine

Hypectine

Coptyine

Allocryptopine

Isohyperectine

2,3-Dimethoxy-N-formylcorydamine

2,3-Dimethoxythis compound

Leptocarpinine

Hypecoumic acid

(-)-N-Methylcanadine

Oxohydrastinine

N-Methylcorydaldine

Galanthamine

Lycorine

Indocyanine green (ICG)

IR-820

Ivermectin (IVER)

Doramectin (DORA)

Moxidectin (MOXI)

Compound 1 (5-chloro-N-(4-oxo-2,2-dipropyl-3,4-dihydro-2H-benzo[e] mdpi.comwho.intoxazin-6-yl)-1H-indole-2-carboxamide)

Encorafenib

Revumenib (SNDX-5613)

Rutin

Gallic acid

Strictosidine lactam

Rhazine

Serpentine

Vallesiachotamine

10-hydroxycamptothecin (B1684218)

Dehydroevodiamine

Emerging Research Directions and Perspectives

Integration of Omics Technologies in Biosynthesis and Bioactivity Research

Modern "omics" technologies are revolutionizing the study of plant-derived natural products like Hypecorinine. frontiersin.org By integrating genomics, transcriptomics, and metabolomics, researchers can now piece together the complex puzzle of how this alkaloid is produced in nature and how it interacts with biological systems.

Genomics: The starting point for understanding this compound's biosynthesis lies within the genetic code of Hypecoum species. By sequencing the genome of these plants, scientists can identify the biosynthetic gene clusters (BGCs) responsible for producing the enzymatic machinery required for this compound synthesis. biorxiv.org Comparative genomics across different alkaloid-producing plants can further illuminate the evolutionary origins and diversification of these pathways. frontiersin.org

Transcriptomics: This technology focuses on the genes that are actively being expressed in the plant at any given time. By analyzing the transcriptome of Hypecoum plants, researchers can pinpoint the specific genes that are "turned on" during this compound production. rsc.org Co-expression analysis, which identifies genes that are activated together, is a powerful tool for discovering novel enzymes and regulatory factors involved in the biosynthetic pathway. maxapress.com

Metabolomics: Metabolomics provides a snapshot of the small molecules, including this compound and its precursors, present in the plant tissues. researchgate.net By correlating metabolomic data with genomic and transcriptomic information, researchers can validate the function of candidate genes and map out the entire biosynthetic route from simple precursors to the final complex alkaloid. maxapress.com This integrated approach has been successfully used to elucidate the biosynthetic pathways of other complex alkaloids. biorxiv.org

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Sequencing the genome of Hypecoum species. | Identification of biosynthetic gene clusters for this compound synthesis. |

| Transcriptomics | Analyzing gene expression patterns in Hypecoum tissues. | Pinpointing key enzymes and regulatory genes in the biosynthetic pathway. |

| Metabolomics | Profiling the small molecules in Hypecoum plants. | Identifying this compound precursors and validating gene functions. |

Biocatalysis and Enzymatic Synthesis of this compound and its Derivatives

The chemical synthesis of complex molecules like this compound can be challenging, often requiring multiple steps and harsh chemical conditions. rsc.org Biocatalysis, the use of natural enzymes to perform chemical transformations, offers a greener and more efficient alternative. nih.gov This approach is gaining traction in the synthesis of alkaloids and their derivatives. researchgate.net

The biosynthesis of isoquinoline (B145761) alkaloids, the class to which this compound belongs, involves a series of enzymatic reactions. wikipedia.org Researchers are working to identify and characterize the specific enzymes from Hypecoum that are involved in this compound's formation. Once identified, these enzymes can be produced in larger quantities using microbial hosts like yeast or bacteria. nih.govnih.gov These recombinant enzymes can then be used as biocatalysts for the in vitro synthesis of this compound. rsc.org

Furthermore, enzyme engineering techniques can be employed to modify these natural biocatalysts to create novel derivatives of this compound. nih.gov By altering the enzyme's active site, scientists can potentially produce this compound analogs with improved bioactivity or novel pharmacological properties. This chemo-enzymatic approach combines the selectivity of enzymes with the flexibility of chemical synthesis to generate a diverse range of compounds for drug discovery. nih.gov

Development of Novel In Vitro Model Systems for Efficacy and Mechanism Studies

To fully understand the therapeutic potential of this compound, it is crucial to have reliable laboratory models that can accurately predict its effects in humans. Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of human tissues. Consequently, there is a growing emphasis on the development and use of more sophisticated in vitro models. criver.com

Three-Dimensional (3D) Cell Cultures: 3D cell culture systems, such as spheroids and organoids, provide a more physiologically relevant environment for studying the effects of compounds like this compound. These models better mimic the cell-cell interactions and microenvironment of native tissues, offering more accurate predictions of a drug's efficacy and toxicity. criver.com

Organs-on-a-Chip: This cutting-edge technology involves creating microfluidic devices that contain living human cells in a 3D arrangement, simulating the structure and function of human organs. criver.com These "organs-on-a-chip" can be used to study the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its effects on specific organs, in a highly controlled manner.

The use of these advanced in vitro models can help to reduce the reliance on animal testing and provide more predictive data for the preclinical development of this compound-based therapies. mdpi.com

Strategic Approaches for Drug Discovery and Development Leveraging this compound

Alkaloids have a long and successful history in drug discovery, with many important medicines derived from this class of natural products. rroij.comnih.gov Several strategic approaches can be employed to leverage this compound as a starting point for the development of new drugs.

Lead Optimization: this compound itself can serve as a "lead" compound. Through medicinal chemistry, its structure can be systematically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov This process of lead optimization aims to create a drug candidate with the desired therapeutic profile.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to a biological target of interest. These fragments can then be elaborated or linked together to create more potent lead compounds. The unique chemical scaffold of this compound can provide inspiration for the design of novel molecular fragments.

Repurposing: It is possible that this compound or its derivatives may have therapeutic effects against diseases other than those for which they were initially investigated. High-throughput screening of this compound against a wide range of biological targets could uncover new and unexpected therapeutic applications. researchgate.net

| Strategic Approach | Description | Application to this compound |

| Lead Optimization | Systematic chemical modification of a lead compound to improve its properties. | Modifying the this compound structure to enhance its therapeutic potential. |

| Fragment-Based Drug Discovery | Using small molecular fragments as starting points for lead discovery. | Designing novel fragments inspired by the this compound scaffold. |

| Repurposing | Identifying new therapeutic uses for existing compounds. | Screening this compound against diverse biological targets to find new applications. |

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for confirming the structural identity and purity of Hypecorinine in natural product research?

- Methodological Answer :

- Step 1 : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm the compound’s structural backbone. Compare spectral data with literature values for known this compound derivatives .

- Step 2 : Use high-resolution mass spectrometry (HR-MS) to validate molecular formula and isotopic patterns. Cross-reference with databases like SciFinder or PubMed for consistency .

- Step 3 : Perform high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection to assess purity (>95% threshold). Include retention time comparisons against authentic samples .

- Key Considerations : Document instrument parameters (e.g., solvent systems, column type) to ensure reproducibility .

Q. How can researchers optimize the extraction yield of this compound from plant sources while minimizing degradation?

- Methodological Answer :

- Step 1 : Screen solvents (e.g., methanol, ethanol, dichloromethane) for polarity compatibility. Use Soxhlet extraction or maceration with temperature controls (<40°C) to prevent thermal degradation .

- Step 2 : Apply response surface methodology (RSM) to model variables (solvent ratio, time, pH) and identify optimal conditions .

- Step 3 : Quantify yield via gravimetric analysis or HPLC. Validate stability using accelerated degradation studies under varying light, heat, and humidity conditions .

- Key Considerations : Include negative controls (e.g., solvent blanks) to rule out matrix interference .

Advanced Research Questions

Q. What methodologies are recommended to resolve contradictions in reported pharmacological activities of this compound across preclinical studies?

- Methodological Answer :

- Step 1 : Conduct a systematic review using PRISMA guidelines to collate existing data. Filter studies by assay type (e.g., in vitro vs. in vivo), dosage, and model organisms .

- Step 2 : Perform meta-analysis to quantify heterogeneity (I² statistic). Stratify results by variables like cell line (e.g., HEK293 vs. HeLa) or administration route (oral vs. intravenous) .

- Step 3 : Validate conflicting findings via dose-response assays with standardized positive controls (e.g., cisplatin for cytotoxicity). Use ANOVA with post-hoc tests to compare effect sizes .

Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Step 1 : Synthesize derivatives via targeted modifications (e.g., alkylation, acetylation) guided by computational docking studies (AutoDock Vina, Schrödinger) to predict binding affinities .

- Step 2 : Screen derivatives against disease-specific targets (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR). Include wild-type and mutant proteins to isolate binding motifs .

- Step 3 : Apply multivariate regression (e.g., partial least squares) to correlate structural descriptors (logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation .

- Key Considerations : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanistic specificity .

Q. What strategies ensure reproducibility in this compound synthesis protocols across different laboratories?

- Methodological Answer :

- Step 1 : Draft detailed synthetic procedures with explicit reaction parameters (catalyst loading, inert atmosphere requirements, stirring rates). Use IUPAC nomenclature for reagents and intermediates .

- Step 2 : Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories (Zenodo, Figshare) for peer validation .

- Step 3 : Conduct interlaboratory studies with blinded samples. Use intraclass correlation coefficients (ICC) to quantify reproducibility .

Methodological Frameworks for Rigor

- PICOT Adaptation for Preclinical Studies : Define Population (cell/animal model), Intervention (this compound dosage), Comparison (vehicle/positive control), Outcome (IC₅₀, tumor volume reduction), and Timeframe (acute vs. chronic exposure) to structure hypotheses .

- FINER Criteria : Ensure questions are Feasible (resource alignment), Interesting (knowledge gap), Novel (unexplored derivatives), Ethical (3R compliance), and Relevant (therapeutic potential) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.